tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with 1-Boc-piperazine in the presence of dichloromethane and acetic acid. Sodium triacetoxyborohydride is then added to the mixture to facilitate the reaction . This method is commonly used in laboratory settings to produce the compound in small quantities.
Chemical Reactions Analysis
tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromophenyl group instead of a bromopyridine moiety, which affects its reactivity and applications.
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromopyridin-3-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)11-12-8-13(16)10-17-9-12/h8-10H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJNIDNUXDWRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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